2-(4-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(4-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C19H15ClINO4 and its molecular weight is 483.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.97343 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Evaluation
- Novel heterocyclic compounds derived from related chemical structures have been synthesized and investigated for their potential biological activities. For instance, the synthesis of novel compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been explored, leading to the discovery of compounds with significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
- Research into the molecular and electronic properties of related heterocyclic compounds has been conducted, providing insights into their nonlinear optical properties and spectroscopic analyses. These studies offer a deeper understanding of the compounds' electronic behaviors and potential applications in material science (Beytur & Avinca, 2021).
Antimicrobial Activities
- Some derivatives have been synthesized and screened for their antimicrobial properties. For example, the synthesis of 1,2,4-triazole derivatives from related compounds has shown moderate to good antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Evaluation
- The synthesis and evaluation of some new derivatives for their anticancer activity have been a significant area of research. These compounds were screened against a panel of 60 cell lines derived from various cancer types, demonstrating the potential for the development of new anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClINO4/c1-3-25-17-14(21)8-11(10-16(17)24-2)9-15-19(23)26-18(22-15)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDQANWMVPNTSW-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.